molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1

5-Iodobenzo[b]thiophene

Cat. No.: B1630299
CAS No.: 20532-38-1
M. Wt: 260.1 g/mol
InChI Key: XVLLBRYWAUIDSJ-UHFFFAOYSA-N
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Description

5-Iodobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of an iodine atom at the 5-position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodobenzo[b]thiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of alkynes bearing electron-rich aromatic rings using iodine in dichloromethane. This method provides excellent yields of the desired product . Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic cyclization reactions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for further diversification of the benzothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Iodobenzo[b]thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Antimicrobial Activity:
Recent studies have explored the antimicrobial properties of benzo[b]thiophene derivatives, including those with iodine substitutions. For instance, while 3-halo substituted benzo[b]thiophenes exhibited varying degrees of antibacterial activity, the iodo-substituted derivatives did not demonstrate significant inhibitory effects against tested pathogens, with minimum inhibitory concentrations (MIC) exceeding 512 µg/mL . This suggests that while halogen substitutions can enhance biological activity, iodine may not be the most effective substituent for antimicrobial properties.

Pharmacological Potential:
Benzo[b]thiophenes are recognized for their broad pharmacological potential, including anticancer, anti-inflammatory, and antifungal activities. The presence of halogens like iodine can influence the drug-like properties and interactions with biological targets. However, systematic studies are required to fully understand how iodine affects these properties compared to other halogens .

Organic Electronics

This compound has been utilized in the field of organic electronics, particularly in organic field-effect transistors (OFETs).

Semiconducting Properties:
Research indicates that benzo[b]thiophene derivatives can serve as solution-processable small molecular semiconductors. These compounds exhibit desirable electronic characteristics, such as high mobility and excellent current on/off ratios when integrated into OFETs. For example, a recent study reported a derivative achieving mobilities up to 0.005 cm²/Vs and current ratios exceeding 10610^6 under ambient conditions .

Material Development:
The synthesis of various substituted benzo[b]thiophenes aims to optimize their electronic properties for applications in flexible electronics and sensors. The ability to tailor the electronic characteristics through substitution patterns makes these compounds valuable in developing next-generation electronic devices .

Material Science

In material science, this compound has been investigated for its potential use in developing advanced materials.

Catalytic Applications:
One notable application involves using this compound derivatives as catalysts in organic reactions. For instance, research has focused on their role in glucose electrooxidation reactions to develop cost-effective anode catalysts for fuel cells . The introduction of iodine can enhance catalytic efficiency due to its electronegative nature and ability to stabilize reaction intermediates.

Synthesis Techniques:
The synthesis of this compound is often achieved through various methodologies that allow for functionalization at specific positions on the thiophene ring. Recent advancements include one-step synthesis techniques that utilize aryne reactions with alkynyl sulfides, demonstrating the versatility and accessibility of these compounds for further chemical modifications .

CompoundAntimicrobial Activity (MIC µg/mL)Notes
3-Chloro-benzothiophene128 (B. cereus)Significant activity
3-Bromo-benzothiophene256 (S. aureus)Moderate activity
This compound>512No significant activity

Table 2: Electronic Properties of Benzo[b]thiophene Derivatives in OFETs

CompoundMobility (cm²/Vs)Current On/Off Ratio
Benzo[b]thieno[2,3-d]thiophene0.005>10^6
Iodinated derivativeTBDTBD

Mechanism of Action

The mechanism of action of 5-Iodobenzo[b]thiophene depends on its specific applicationFor example, some derivatives act as inhibitors of lipid peroxidation, potassium channel openers, and topoisomerase inhibitors . The presence of the iodine atom can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodobenzo[b]thiophene is unique due to the specific position of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different biological activities and applications compared to its isomers.

Biological Activity

5-Iodobenzo[b]thiophene is a unique compound within the class of benzothiophenes, characterized by its iodine substitution on the benzothiophene framework. This structural feature significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H6_{6}I S
  • Molecular Weight : 252.09 g/mol
  • Structure : The compound consists of a benzene ring fused to a thiophene ring with an iodine atom at the 5-position.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Benzothiophene derivatives have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Some studies suggest that compounds related to benzothiophenes can inhibit cancer cell growth through various mechanisms, including topoisomerase inhibition .
  • Anti-inflammatory Effects : Benzothiophene derivatives are noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
  • Cholinesterase Inhibition : Recent findings indicate that certain benzothiophene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

The biological activity of this compound is influenced by its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Compounds derived from this compound have been shown to inhibit enzymes like AChE, which is crucial for neurotransmitter regulation .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiophenes can act as antioxidants by scavenging ROS, thereby protecting cells from oxidative stress .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

A study investigated a series of benzothiophene derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50_{50} values comparable to established chemotherapeutics .

Cholinesterase Inhibition Study

In another study focused on cholinesterase inhibition, several benzothiophene derivatives were synthesized and tested. Compound 5f emerged as a potent AChE inhibitor with an IC50_{50} value of 62.10 μM, while compound 5h showed strong BChE inhibition (IC50_{50} = 24.35 μM), comparable to galantamine .

CompoundAChE IC50_{50} (μM)BChE IC50_{50} (μM)
5f62.10-
5h-24.35
Galantamine28.08-

Antimicrobial Studies

Research on the antimicrobial properties of benzothiophenes revealed that compounds like this compound exhibit significant activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Properties

IUPAC Name

5-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLBRYWAUIDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650134
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-38-1
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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